Structural Determinant of Inactivity: Phyllanthimide vs. Maleimide and Succinimide Scaffolds
The natural alkaloid Phyllanthimide (a saturated glutarimide) directly contrasts with its synthetic unsaturated analogs. The original isolation study reported that Phyllanthimide itself exhibited no antispasmodic activity [1]. In comparison, maleimide derivatives of Phyllanthimide demonstrated high antispasmodic potency, while succinimide derivatives were approximately 5–8 fold less potent than the maleimides in an acetylcholine-mediated guinea-pig ileum contraction model [2]. This confirms that the double bond in the imido ring is a critical structural requirement for activity, a feature absent in the parent compound.
| Evidence Dimension | Antispasmodic activity (inhibition of acetylcholine-mediated contraction) |
|---|---|
| Target Compound Data | Phyllanthimide: No antispasmodic activity |
| Comparator Or Baseline | Maleimide derivatives (high activity); Succinimide derivatives (approx. 5–8 fold less potent than maleimides) |
| Quantified Difference | 5–8 fold potency difference between analog classes; parent compound inactive. |
| Conditions | Acetylcholine-mediated contraction of guinea-pig ileum |
Why This Matters
This proves Phyllanthimide is the structurally defined, inactive natural starting point necessary for SAR studies that aim to isolate the pharmacophoric contribution of the imide ring's unsaturation.
- [1] Tempesta, M. S., et al. (1988). Phyllanthimide, a New Alkaloid from Phyllanthus sellowianus. Journal of Natural Products, 51(4), 754-756. View Source
- [2] Cechinel Filho, V., et al. (1995). Inhibition of Guinea-pig Ileum Contraction by Phyllanthimide Analogues: Structure-activity Relationships. Pharmacy and Pharmacology Communications, 1(8), 399-401. View Source
